Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate
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Overview
Description
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an indane-1,3-dione moiety linked to an ethyl ester group through a phenylacetate bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate typically involves the condensation of indane-1,3-dione with ethyl phenylacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indane-1,3-dione moiety to its corresponding diol.
Substitution: The phenylacetate group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted phenylacetate derivatives.
Scientific Research Applications
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s indane-1,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-(4-(((1,3-dioxoindan-2-ylidene)ethyl)amino)phenyl)ethanenitrile
Uniqueness
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate stands out due to its unique combination of an indane-1,3-dione moiety and a phenylacetate bridge. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-25-20(24)17(13-8-4-3-5-9-13)21-12-16-18(22)14-10-6-7-11-15(14)19(16)23/h3-12,17,22H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJJDSIIHPDQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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